1-Ethyl-1H-pyrazol-5-amine
Overview
Description
1-Ethyl-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C5H9N3. It is a derivative of pyrazole, characterized by the presence of an ethyl group at the 1-position and an amino group at the 5-position of the pyrazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors . More research is needed to identify the specific targets of 1-Ethyl-1H-pyrazol-5-amine.
Mode of Action
It’s known that the amino group in pyrazole compounds exhibits significant basicity and nucleophilicity, allowing it to undergo a series of nucleophilic substitution reactions to produce various pyrazole derivatives . These derivatives can interact with their targets in different ways, leading to various biological effects.
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biochemical pathways due to their broad range of biological activities
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by the iLOGP value, is 1.05 , suggesting that it may have good bioavailability. More detailed pharmacokinetic studies are needed to confirm these properties.
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and kinase inhibitory activities . The specific effects of this compound at the molecular and cellular levels would depend on its specific targets and mode of action.
Action Environment
It’s recommended to store the compound under inert gas at room temperature This suggests that exposure to air and variations in temperature could potentially affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p38 mitogen-activated protein kinase (p38MAPK), a crucial enzyme involved in inflammatory responses and cell differentiation . The interaction between this compound and p38MAPK is characterized by binding to the active site of the enzyme, leading to its inhibition. This inhibition can modulate the downstream signaling pathways, thereby influencing cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit the proliferation of cells by modulating the expression of genes involved in cell cycle regulation . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of specific enzymes, such as p38MAPK, leading to their inhibition . This inhibition can result in the modulation of downstream signaling pathways, affecting various cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to air and light can lead to its gradual degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been found to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, the compound can influence the levels of metabolites involved in energy production, such as ATP and NADH, thereby affecting cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and regulate gene expression. Additionally, the compound can be directed to the mitochondria, influencing mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of α-cyanoketones or 3-aminocrotonitrile with an aryl hydrazine in the presence of hydrochloric acid, followed by heating the mixture to 150°C in a microwave reactor . Another method includes the reaction of hydrazine derivatives with β-dicarbonyl compounds under mild conditions, followed by oxidation to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-Ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives .
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives .
Substitution: Nucleophilic substitution reactions are common, where the amino group can react with electrophiles to form substituted pyrazole derivatives. Common reagents include alkyl halides and acyl chlorides .
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Ethyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines .
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties, such as enzyme inhibitors and receptor modulators .
Medicine: this compound derivatives have shown promise in medicinal chemistry for the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, it is utilized in the synthesis of dyes, agrochemicals, and functional materials .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
5-Amino-1,3-dimethylpyrazole: This compound has a similar pyrazole structure but with different substituents, leading to variations in reactivity and applications .
1-Methyl-5-amino-pyrazole: Another related compound with a methyl group at the 1-position and an amino group at the 5-position, showing distinct chemical properties and uses .
Uniqueness: The presence of the ethyl group in this compound imparts unique steric and electronic effects, influencing its reactivity and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-ethylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-8-5(6)3-4-7-8/h3-4H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJOLBAFVKSQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320092 | |
Record name | 1-Ethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3528-58-3 | |
Record name | 5-Amino-1-ethylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3528-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 354694 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3528-58-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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